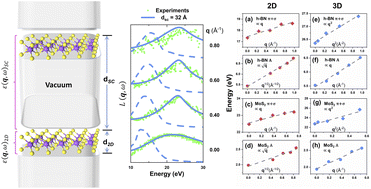Momentum and thickness dependent excitonic and plasmonic properties of 2D h-BN and MoS2 restored from supercell calculations†
Nanoscale Advances Pub Date: 2023-11-01 DOI: 10.1039/D3NA00670K
Abstract
The comprehension and manipulation of the propagation characteristics of elementary excitations, such as excitons and plasmons, play a crucial role in tailoring the optical properties of low-dimensional materials. To this end, investigations into the momentum (q) dispersions of excitons and plasmons in confined geometry are required fundamentally. Due to advancements in momentum-resolved spectroscopy techniques, research on the q-dependent excitons or plasmons in low-dimensional materials is beginning to emerge. However, previous simulations of low-dimensional systems are adversely affected by the artificial vacuum spacing employed in the supercell approximation. Furthermore, the significance of layer thickness in determining the excitonic and plasmonic characteristics of two-dimensional (2D) materials remains largely unexplored in the context of finite q. Therefore, an extensive investigation into the momentum and thickness dependent behaviours of both excitons and plasmons in 2D materials, which are free of the influence of vacuum spacing, is lacking at present. In this article, we develop a restoration procedure to eliminate the influence of vacuum spacing, and obtain a comprehensive picture of momentum and layer thickness dependent excitonic and plasmonic properties of 2D hexagonal boron nitride (h-BN) and molybdenum disulphide (MoS2). Our restored simulations are not only found to be in excellent agreement with available experiments, but also elucidate the roles of momentum and layer thickness in the excitonic and plasmonic properties of 2D h-BN and MoS2. We further unveil the dimensionality effect on the dispersion characteristics of excitons and plasmons in h-BN and MoS2. Our contribution will hopefully promote the understanding of the elementary excitations propagating in low-dimensional materials and pave the way for next-generation nanophotonic and optoelectronic devices.


Recommended Literature
- [1] The impact of vinylene bridges and side chain alkyl groups on the solid state structures of tricyanovinyl-substituted thiophenes†
- [2] Exploiting the maize genome
- [3] Tuning the photodriven electron transport within the columnar perylenediimide stacks by changing the π-extent of the electron donors†
- [4] Synthesis and characterization of Co and Ni complexes stabilized by keto- and acetamide-derived P,O-type phosphine ligands†
- [5] An in situ generated 3D porous nanostructure on 2D nanosheets to boost the oxygen evolution reaction for water-splitting†
- [6] An interconnected porous Au3Pt film on Ni foam: an efficient electrocatalyst for alkaline hydrogen evolution reaction†
- [7] Hyperpolarisation through reversible interactions with parahydrogen†
- [8] Use of high-performance liquid chromatographic–chemometric techniques to differentiate apple juices clarified by microfiltration and ultrafiltration
- [9] Ultrafast channel I and channel II charge generation processes at a nonfullerene donor–acceptor PTB7:PDI interface is crucial for its excellent photovoltaic performance†
- [10] Enzyme-responsive copper sulphidenanoparticles for combined photoacoustic imaging, tumor-selective chemotherapy and photothermal therapy†

Journal Name:Nanoscale Advances
Research Products
-
CAS no.: 117902-15-5
-
CAS no.: 12025-32-0
-
CAS no.: 14132-51-5









